molecular formula C24H27N3O7 B1180805 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate CAS No. 136172-58-2

2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate

Cat. No.: B1180805
CAS No.: 136172-58-2
M. Wt: 469.5 g/mol
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Description

2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate is a synthetic carbohydrate derivative. This compound is characterized by the presence of an azido group at the 2-position, phenylmethyl (benzyl) protecting groups at the 3 and 4 positions, and acetate groups at the 1 and 6 positions of the glucopyranose ring. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules and glycoconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 4 positions of D-glucopyranose are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of Azido Group: The hydroxyl group at the 2-position is converted to an azido group using reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a suitable catalyst.

    Acetylation: The remaining hydroxyl groups at the 1 and 6 positions are acetylated using acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted glucopyranose derivatives.

Scientific Research Applications

2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: In the study of carbohydrate-protein interactions and cell surface glycosylation.

    Medicine: For the development of glycosylated drugs and vaccines.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its azido group, which can participate in click chemistry reactions, forming stable triazole linkages. This makes it useful in bioconjugation and labeling studies. The phenylmethyl and acetate protecting groups help in controlling the reactivity and solubility of the compound during various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-2-deoxy-D-glucopyranose: Lacks the phenylmethyl and acetate protecting groups, making it more reactive.

    2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranose: Has acetate groups at the 3, 4, and 6 positions instead of phenylmethyl groups.

    2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose: Lacks the acetate groups at the 1 and 6 positions.

Uniqueness

2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate is unique due to its specific combination of protecting groups, which provide a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

[6-acetyloxy-5-azido-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7/c1-16(28)30-15-20-22(31-13-18-9-5-3-6-10-18)23(32-14-19-11-7-4-8-12-19)21(26-27-25)24(34-20)33-17(2)29/h3-12,20-24H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNIPGXHEHYFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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